molecular formula C11H14O4S B13858888 Methyl 2,4-dimethyl-5-methylsulfonylbenzoate

Methyl 2,4-dimethyl-5-methylsulfonylbenzoate

Cat. No.: B13858888
M. Wt: 242.29 g/mol
InChI Key: WDHSPEJIDYSKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dimethyl-5-methylsulfonylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with methyl and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dimethyl-5-methylsulfonylbenzoate typically involves the esterification of 2,4-dimethyl-5-methylsulfonylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethyl-5-methylsulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: 2,4-Dimethyl-5-methylsulfonylbenzoic acid.

    Reduction: Methyl 2,4-dimethyl-5-methylthiobenzoate.

    Substitution: 2,4-Dimethyl-5-methylsulfonylbenzoic acid.

Scientific Research Applications

Methyl 2,4-dimethyl-5-methylsulfonylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2,4-dimethyl-5-methylsulfonylbenzoate exerts its effects depends on its interaction with molecular targets. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can affect enzyme binding and inhibition, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dimethylbenzoate: Lacks the methylsulfonyl group, making it less reactive.

    Methyl 5-methylsulfonylbenzoate: Lacks the additional methyl groups, affecting its steric properties.

Uniqueness

Methyl 2,4-dimethyl-5-methylsulfonylbenzoate is unique due to the presence of both methyl and methylsulfonyl groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

methyl 2,4-dimethyl-5-methylsulfonylbenzoate

InChI

InChI=1S/C11H14O4S/c1-7-5-8(2)10(16(4,13)14)6-9(7)11(12)15-3/h5-6H,1-4H3

InChI Key

WDHSPEJIDYSKIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.